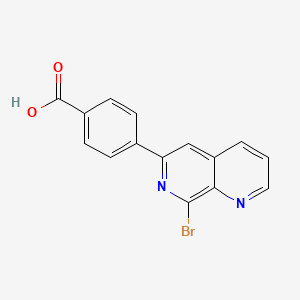

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

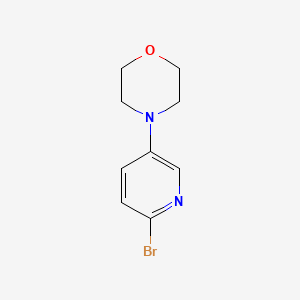

This compound is a novel phosphodiesterase 4 inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Its molecular formula is C15H9BrN2O2 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyridine ring . The molecular formula is C15H9BrN2O2, with an average mass of 329.148 Da and a monoisotopic mass of 327.984741 Da .Chemical Reactions Analysis

This compound is a phosphodiesterase 4 (PDE4) inhibitor . It has been compared in potency with the most advanced PDE4 inhibitor, Ariflo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C15H9BrN2O2, average mass of 329.148 Da, and monoisotopic mass of 327.984741 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is a versatile building block in synthetic organic chemistry. It plays a crucial role in the regioselective homolytic substitution reactions of benzo[c][2,7]naphthyridines, which undergo modifications under Minisci conditions. This process is pivotal for creating 4,5-disubstituted benzo[c][2,7]naphthyridines, serving as attractive precursors for the synthesis of pyridoacridine alkaloids. The methylation at C-5, achieved through homolytic substitution, highlights its potential in creating various derivatives for further chemical exploration (Plodek, Raeder, & Bracher, 2012).

Applications in Material Science

In material science, derivatives of this compound, specifically 4-amino-1,8-naphthalimide derivatives, have been identified as sensitive molecular probes for ZnO nanoparticles, showcasing unusual fluorescence features. These compounds, through one- and two-photon absorption properties, offer insights into their interactions with ZnO surfaces, leading to significant changes in fluorescence patterns. This application underlines the importance of such compounds in developing fluorescence-based probes for nanoparticles and their potential in nanotechnology and material sciences (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Antimicrobial Research

The compound also finds applications in antimicrobial research, where derivatives of 1,8-naphthyridine, including those related to this compound, have been studied for their potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This research provides a foundation for developing new antimicrobial agents targeting efflux pump mechanisms, which are crucial for combating antibiotic resistance. The exploration of 1,8-naphthyridine sulfonamides against these efflux pumps showcases the therapeutic potential of derivatives of this compound in addressing critical issues in microbial pathogenesis and resistance (Oliveira-Tintino et al., 2020).

Mécanisme D'action

In human cells, this compound inhibits the eosinophil and neutrophil oxidative burst, the release of cytokines by T cells, and the tumor necrosis factor-alpha release from monocytes, in the nanomolar range . It shows activity both in vitro on human inflammatory cells and in vivo in animal models of lung inflammation .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cAMP-specific phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting these enzymes, this compound can modulate cAMP signaling pathways, affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating cAMP levels, this compound can impact processes such as cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in these processes, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of cAMP-specific phosphodiesterases, which leads to an increase in intracellular cAMP levels. This elevation in cAMP can activate protein kinase A (PKA) and other downstream effectors, resulting in changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, by inhibiting cAMP-specific phosphodiesterases, this compound can impact the metabolism of cAMP and related signaling molecules. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound may accumulate in certain compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, nucleus, or other subcellular structures, where it can interact with target biomolecules and exert its effects

Propriétés

IUPAC Name |

4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFIIGJRIOKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632559 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207279-31-0 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)